1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide
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Overview
Description
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide is a heterocyclic compound that belongs to the class of quinolines This compound is characterized by its unique structure, which includes a quinoline core with an ethyl group at the first position, an oxo group at the second position, and a carbohydrazide group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl anthranilate with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of eco-friendly catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The presence of reactive functional groups allows for substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products Formed: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can have different functional groups and properties.
Scientific Research Applications
1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, leading to changes in cellular processes. The presence of the oxo and carbohydrazide groups allows for the formation of hydrogen bonds and other interactions with biological molecules, which can modulate their activity.
Comparison with Similar Compounds
- 1-Methyl-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides
- Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate
Comparison: 1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinoline-3-carbohydrazide is unique due to the presence of the ethyl group at the first position and the carbohydrazide group at the third position. These functional groups impart distinct chemical reactivity and potential applications compared to similar compounds. For example, the presence of the carbohydrazide group allows for the formation of hydrazone derivatives, which can have unique biological activities.
Properties
Molecular Formula |
C12H15N3O2 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
1-ethyl-2-oxo-3,4-dihydroquinoline-3-carbohydrazide |
InChI |
InChI=1S/C12H15N3O2/c1-2-15-10-6-4-3-5-8(10)7-9(12(15)17)11(16)14-13/h3-6,9H,2,7,13H2,1H3,(H,14,16) |
InChI Key |
BZAPVFCDBLEPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2CC(C1=O)C(=O)NN |
Origin of Product |
United States |
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